2-Chloro-N-ethyl-N-methylnicotinamide
CAS No.: 112006-59-4
Cat. No.: VC13414408
Molecular Formula: C9H11ClN2O
Molecular Weight: 198.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112006-59-4 |
|---|---|
| Molecular Formula | C9H11ClN2O |
| Molecular Weight | 198.65 g/mol |
| IUPAC Name | 2-chloro-N-ethyl-N-methylpyridine-3-carboxamide |
| Standard InChI | InChI=1S/C9H11ClN2O/c1-3-12(2)9(13)7-5-4-6-11-8(7)10/h4-6H,3H2,1-2H3 |
| Standard InChI Key | OKOCIHPHSMRJDK-UHFFFAOYSA-N |
| SMILES | CCN(C)C(=O)C1=C(N=CC=C1)Cl |
| Canonical SMILES | CCN(C)C(=O)C1=C(N=CC=C1)Cl |
Introduction
Structural and Chemical Properties
Molecular Characteristics
The compound has the molecular formula C₉H₁₁ClN₂O and a molecular weight of 198.65 g/mol . Its structure features:
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A pyridine ring substituted with a chlorine atom at position 2.
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An amide group (-CON-) with ethyl (C₂H₅) and methyl (CH₃) substituents on the nitrogen.
The InChIKey OKOCIHPHSMRJDK-UHFFFAOYSA-N confirms its unique stereochemical identity .
Physical Properties
While explicit melting/boiling points are unreported, its stability under dry, cool storage conditions (2–8°C) suggests moderate thermal resilience . Predicted density and reactivity align with analogous chloro-nicotinamides, such as 2-chloro-N-methylnicotinamide (density: ~1.26 g/cm³) .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a two-step protocol :
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Acylation: Paranitroaniline reacts with chloroacetyl chloride in toluene, yielding 2-chloro-N-(4-nitrophenyl)acetamide.
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Methylation: The intermediate undergoes methylation using dimethyl sulfate in dichloromethane, catalyzed by sodium hydroxide.
Representative Conditions:
| Step | Reagents | Temperature | Yield | Purity |
|---|---|---|---|---|
| Acylation | Chloroacetyl chloride | 15°C | 93% | 98.3% |
| Methylation | Dimethyl sulfate, NaOH | 25–30°C | 90.3% | 97.2% |
Industrial Scalability
The process is scalable, with yields exceeding 90% at 1.0 mol scale . Dichloromethane and toluene are recoverable, enhancing cost-efficiency.
Comparative Analysis with Analogues
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and receptor modulators . Its chloro and ethyl groups enable further functionalization via nucleophilic substitution.
Specialty Chemicals
Used in agrochemical research for developing herbicides, leveraging its stability and reactivity .
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